2-Benzyl-4-chloro-1,3-benzothiazole-6-carboxylic acid
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Overview
Description
2-Benzyl-4-chloro-1,3-benzothiazole-6-carboxylic acid is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzothiazole core with a benzyl group at the 2-position, a chlorine atom at the 4-position, and a carboxylic acid group at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-4-chloro-1,3-benzothiazole-6-carboxylic acid typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the condensation of o-aminothiophenol with an appropriate aldehyde or ketone. This reaction is often carried out in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid.
Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the benzothiazole core in the presence of a Lewis acid catalyst like aluminum chloride.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often involving the use of carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-4-chloro-1,3-benzothiazole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole core, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (chlorine, bromine), alkyl halides, and nucleophiles (amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various substituted benzothiazole derivatives.
Scientific Research Applications
2-Benzyl-4-chloro-1,3-benzothiazole-6-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Benzyl-4-chloro-1,3-benzothiazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can target enzymes and proteins involved in microbial and cancer cell growth, such as DNA topoisomerases and protein kinases.
Pathways: It may inhibit key pathways involved in cell division and proliferation, leading to the suppression of microbial and cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
2-Phenylbenzothiazole: Lacks the chlorine and carboxylic acid groups, making it less versatile in certain applications.
2-Benzylbenzothiazole: Similar structure but without the chlorine and carboxylic acid groups.
4-Chlorobenzothiazole: Lacks the benzyl and carboxylic acid groups, limiting its biological activity.
Uniqueness
2-Benzyl-4-chloro-1,3-benzothiazole-6-carboxylic acid is unique due to its combination of functional groups, which confer a wide range of chemical reactivity and biological activity. The presence of the benzyl, chlorine, and carboxylic acid groups enhances its potential as a versatile compound in various scientific and industrial applications.
Properties
Molecular Formula |
C15H10ClNO2S |
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Molecular Weight |
303.8 g/mol |
IUPAC Name |
2-benzyl-4-chloro-1,3-benzothiazole-6-carboxylic acid |
InChI |
InChI=1S/C15H10ClNO2S/c16-11-7-10(15(18)19)8-12-14(11)17-13(20-12)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,18,19) |
InChI Key |
IYNRDVQKUSMGIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC3=C(S2)C=C(C=C3Cl)C(=O)O |
Origin of Product |
United States |
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